![molecular formula C21H15BrO6 B2621251 Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate CAS No. 890632-93-6](/img/structure/B2621251.png)
Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate
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Overview
Description
Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate has numerous scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of various bacteria and fungi.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate is not fully understood. However, it is believed to exert its biological effects through various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are numerous future directions for the research and development of Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of novel formulations and delivery methods for this compound may improve its bioavailability and efficacy.
Synthesis Methods
Ethyl 2-[4-(5-bromobenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate can be synthesized using various methods. One of the most common methods is the Knoevenagel condensation reaction between ethyl acetoacetate and 5-bromobenzo[d]furan-2-carbaldehyde in the presence of a base such as piperidine. The resulting product is then treated with 4-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid to obtain this compound.
properties
IUPAC Name |
ethyl 2-[4-(5-bromo-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO6/c1-2-25-21(24)11-26-14-4-6-18-15(9-14)16(10-20(23)28-18)19-8-12-7-13(22)3-5-17(12)27-19/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVZTJKXLHVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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